
Dodecanethioamide, N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanethioamide, N,N-diethyl- is an organic compound with the molecular formula C16H33NS It is a derivative of dodecanamide, where the oxygen atom in the amide group is replaced by a sulfur atom, and the nitrogen atom is substituted with two ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecanethioamide, N,N-diethyl- can be synthesized through the reaction of dodecanoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
C12H25COCl+(C2H5)2NH→C12H25C(N(C2H5)2)S+HCl
Industrial Production Methods: In an industrial setting, the production of dodecanethioamide, N,N-diethyl- involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely.
Types of Reactions:
Oxidation: Dodecanethioamide, N,N-diethyl- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as alkyl halides can replace the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dodecanethioamide, N,N-diethyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial agent.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: Dodecanethioamide, N,N-diethyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in lubricants, surfactants, and other industrial applications.
Wirkmechanismus
The mechanism of action of dodecanethioamide, N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may also interact with cell membranes, altering their permeability and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Dodecanamide, N,N-diethyl-: Similar structure but with an oxygen atom instead of sulfur.
Dodecanethioamide, N,N-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
Dodecanethioamide, N,N-diisopropyl-: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness: Dodecanethioamide, N,N-diethyl- is unique due to the presence of the sulfur atom, which imparts different chemical reactivity compared to its oxygen-containing analogs. The ethyl groups also influence its solubility and interaction with other molecules, making it distinct from its methyl and isopropyl counterparts.
Eigenschaften
CAS-Nummer |
143593-91-3 |
|---|---|
Molekularformel |
C16H33NS |
Molekulargewicht |
271.5 g/mol |
IUPAC-Name |
N,N-diethyldodecanethioamide |
InChI |
InChI=1S/C16H33NS/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H3 |
InChI-Schlüssel |
BYMQOYKPLVYQBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=S)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


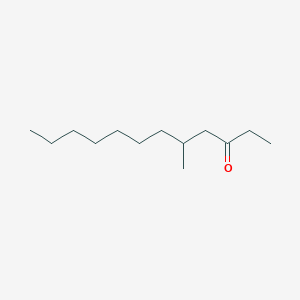

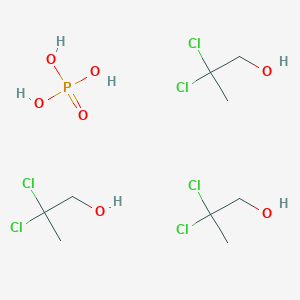
![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
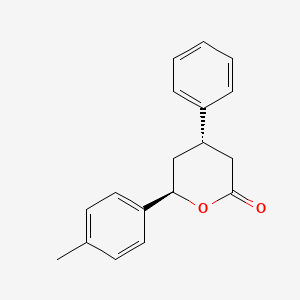
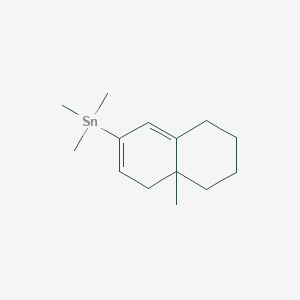
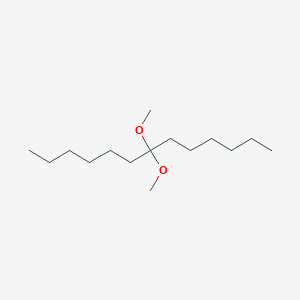
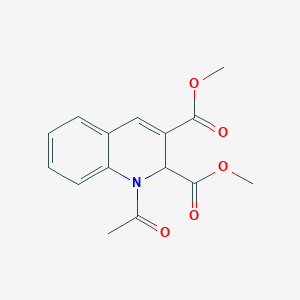
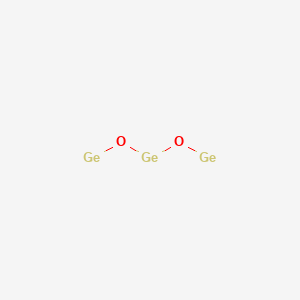

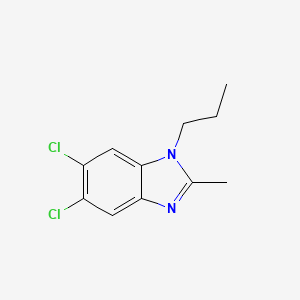
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
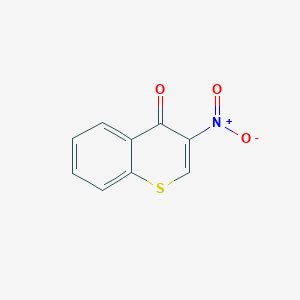
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
